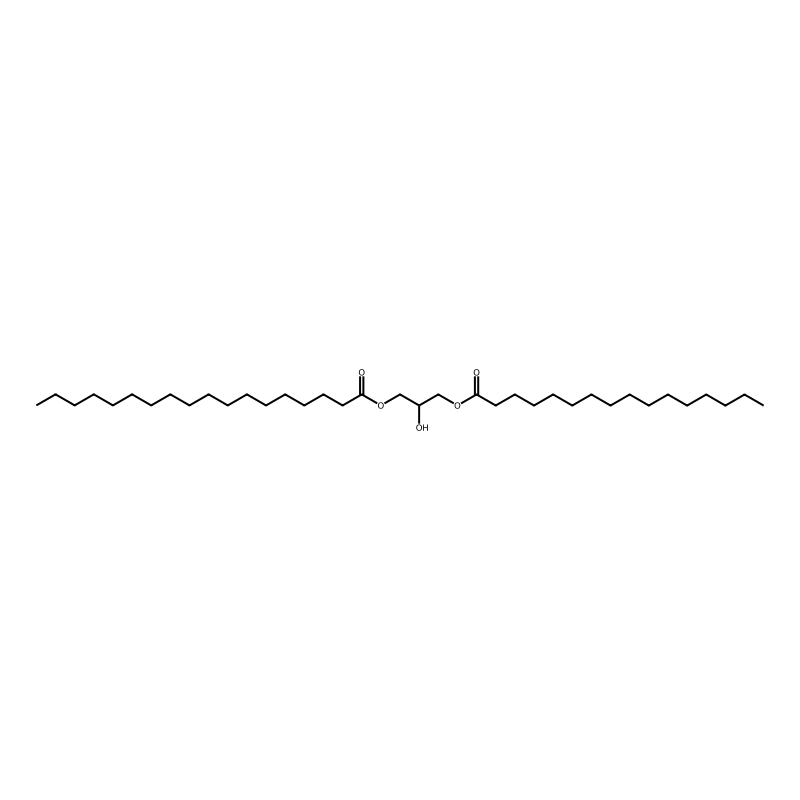1-Palmitoyl-3-stearoyl-rac-glycerol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
PS as a Substrate for Enzyme Studies:
-Palmitoyl-3-stearoyl-rac-glycerol (PS) serves as a valuable substrate in studies investigating the activity and specificity of various enzymes. Its structure, with a glycerol backbone esterified with palmitic acid at the first position and stearic acid at the third position, makes it a suitable mimic for naturally occurring substrates of these enzymes.
For instance, PS is employed in assays for enzymes like:
- Phospholipase A2 (PLA2): This enzyme cleaves the fatty acyl groups from phospholipids, and PS acts as a substrate to assess PLA2 activity and selectivity towards specific positions on the glycerol backbone .
- Lipoprotein lipase (LPL): LPL hydrolyzes triglycerides, and PS can be used to evaluate its ability to break down specific fatty acyl chains .
PS in Membrane Mimicry Studies:
PS finds application in research aimed at understanding the structure and function of biological membranes. Its amphiphilic nature, with a hydrophobic tail (fatty acyl chains) and a hydrophilic head group (glycerol), allows it to self-assemble into structures resembling biological membranes.
These PS-based membrane mimics are employed in:
- Studying membrane protein interactions: PS-containing liposomes can be used to investigate how membrane proteins interact with their surrounding lipid environment .
- Drug-membrane interaction studies: PS-based models can be utilized to assess how drugs interact with and potentially disrupt the structure of membranes .
PS in Signaling Pathway Research:
PS has been implicated in various cellular signaling pathways, and research explores its potential roles in different processes. Studies suggest that PS might be involved in:
1-Palmitoyl-3-stearoyl-rac-glycerol is a diacylglycerol, specifically a triacylglycerol, characterized by the presence of palmitic acid at the sn-1 position and stearic acid at the sn-3 position of the glycerol backbone. Its molecular formula is C37H72O5, and it has a molecular weight of approximately 600.97 g/mol. This compound is often utilized in biochemical research due to its structural properties that mimic natural lipids found in biological membranes.
This compound exhibits several biological activities, particularly in lipid metabolism and cellular signaling. It is known to influence membrane fluidity and permeability due to its fatty acid composition. Additionally, 1-Palmitoyl-3-stearoyl-rac-glycerol may play a role in energy storage and mobilization in adipose tissue. Some studies suggest potential effects on insulin sensitivity and metabolic regulation.
1-Palmitoyl-3-stearoyl-rac-glycerol can be synthesized through several methods:
- Chemical Synthesis: This involves the esterification of glycerol with palmitic acid and stearic acid under controlled conditions, often using acid catalysts.
- Enzymatic Synthesis: Lipases can be employed to catalyze the esterification process, providing specificity for the acyl groups attached to the glycerol backbone.
- Extraction from Natural Sources: It can also be isolated from natural lipid sources where it occurs as part of complex lipid mixtures.
The applications of 1-Palmitoyl-3-stearoyl-rac-glycerol are diverse:
- Pharmaceuticals: Used in drug formulation as a lipid carrier.
- Nutraceuticals: Investigated for its potential health benefits related to lipid metabolism.
- Cosmetics: Employed in formulations for skin care products due to its emollient properties.
- Research: Utilized in studies related to membrane biology and lipid metabolism.
Interaction studies have shown that 1-Palmitoyl-3-stearoyl-rac-glycerol interacts with various proteins involved in lipid metabolism, including enzymes like lipases and transport proteins. These interactions may influence cellular uptake mechanisms and metabolic pathways related to energy storage and utilization.
Several compounds share structural similarities with 1-Palmitoyl-3-stearoyl-rac-glycerol. Here are a few notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol | Contains oleic acid at the sn-2 position | Enhances membrane fluidity due to unsaturation |
| 1-Stearoyl-2-palmitoyl-3-oleoyl-rac-glycerol | Contains both stearic and oleic acids | Balances saturated and unsaturated fatty acid content |
| 1-Oleoyl-2-palmitoyl-3-stearoyl-rac-glycerol | Oleic acid at sn-1 position | May exhibit different biological activities |
These compounds differ primarily in their fatty acid composition at specific positions on the glycerol backbone, which affects their physical properties, biological activity, and applications.
1-Palmitoyl-3-stearoyl-rac-glycerol consists of a glycerol backbone esterified with two fatty acids: palmitic acid (C16:0) at the sn-1 position and stearic acid (C18:0) at the sn-3 position. It is important to note that this compound is the racemic form, as indicated by the "rac" in its name. The molecular formula is C37H72O5 with a molecular weight of 597.0 g/mol.
Identification Information
| Parameter | Data |
|---|---|
| CAS Number | 17708-08-6 |
| Molecular Formula | C37H72O5 |
| Molecular Weight | 597.0 g/mol |
| UNII | 574ELF00YS |
| Nikkaji Number | J641.156H |
| Wikidata | Q27261465 |
Table 1: Key identification parameters for 1-Palmitoyl-3-stearoyl-rac-glycerol
Synonyms and Alternative Nomenclature
This compound is known by several synonyms in scientific literature:
- Glyceryl 1,3-palmitostearate
- 1-Palmitoyl-3-stearin
- 1-Hexadecanoyl-3-octadecanoyl-rac-glycerol
- DG(16:0/0:0/18:0)
- 1-Palmitin-3-Stearin
- Octadecanoic acid, 2-hydroxy-3-((1-oxohexadecyl)oxy)propyl ester
Structural Characteristics
The structure of 1-Palmitoyl-3-stearoyl-rac-glycerol differs from 1-Palmitoyl-3-stearoyl-sn-glycerol, which is specifically the R-enantiomer. The "rac" designation indicates the racemic mixture of both R and S forms. This compound belongs to the 1,3-diglyceride class, featuring two acyl groups at the 1 and 3 positions of glycerol, with a free hydroxyl group at the 2-position.








